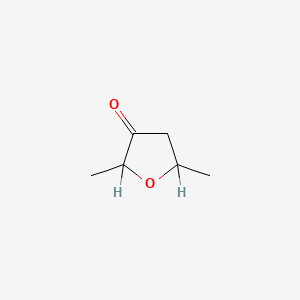

Dihydro-2,5-dimethylfuran-3(2H)-one

Übersicht

Beschreibung

Dihydro-2,5-dimethylfuran-3(2H)-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Flavoring Agent

Dihydro-2,5-dimethylfuran-3(2H)-one is primarily recognized for its use as a flavoring agent in the food industry. It is part of the furanone group of compounds that contribute to the aroma and taste of various foods. Research has shown that it can enhance the sensory profile of products like baked goods and confectioneries due to its sweet and fruity notes .

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has assessed various furanones for safety in food applications. This compound has been evaluated alongside other furanones, with findings indicating safe levels for consumption when used as a flavoring agent in food products .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound may exhibit biological activities relevant to pharmaceuticals. For example, studies have shown that some furanones can possess antimicrobial properties and may be explored for their potential use in treating infections . The compound's structure suggests it may also be investigated for anti-inflammatory or antioxidant effects.

Environmental Applications

Biodegradability and Environmental Impact

The environmental impact of this compound has been a subject of study due to its potential use in various industrial applications. Its degradation pathways and environmental safety are critical for assessing its viability as a sustainable chemical alternative. Research indicates that while it is biodegradable, careful assessment is needed regarding its concentration levels in environmental compartments .

Case Study 1: Flavor Enhancement in Food Products

A study conducted on the use of this compound in baked goods demonstrated significant improvements in flavor profiles. The compound was added at varying concentrations to muffins, resulting in enhanced sweetness and fruitiness without undesirable aftertastes. Sensory evaluations confirmed consumer preference for products containing this compound over control samples .

Case Study 2: Antimicrobial Properties

In a laboratory setting, this compound was tested against several bacterial strains. Results indicated that the compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential applications in food preservation or as an additive in formulations aimed at reducing microbial load .

Analyse Chemischer Reaktionen

Aldol Condensation and Dehydration

Dihydro-2,5-dimethylfuran-3(2H)-one undergoes aldol condensation with aldehydes under basic conditions. For example, reaction with benzaldehyde in methanol at 10–15°C produces 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, which dehydrates to form exocyclic alkenes . This pathway is critical for synthesizing substituted furanones like Furaneol (4-hydroxy-2,5-dimethylfuran-3(2H)-one) .

Reaction Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Benzaldehyde | Methanol | 10–15°C | 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone |

Grignard Reactions

The compound reacts with methylmagnesium chloride (Grignard reagent) to form (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane, a key intermediate in synthesizing Furaneol . This step highlights its utility in stereoselective transformations.

Mechanistic Pathway

-

Grignard Addition : Methylmagnesium chloride attacks the carbonyl group of this compound.

-

Acetylation : Subsequent steps introduce acetyl groups, forming the dioxolane derivative .

Ozonolysis and Oxidation

Ozonolysis of 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone (derived from this compound) in acetone/water at -10°C yields a hydroperoxy-hemiacetal intermediate. Reduction with sodium bisulfite followed by acidic reflux generates Furaneol .

Stepwise Transformation

| Step | Reagents/Conditions | Product |

|---|---|---|

| Ozonolysis | Ozone, acetone/water, -10°C | Hydroperoxy-hemiacetal |

| Reduction | NaHSO3, 20–30°C | Hemiacetal |

| Acidic Cyclization | HCl, reflux under N2 atmosphere | 4-hydroxy-2,5-dimethylfuran-3(2H)-one |

Radical Coupling and Oxidation Pathways

While not directly studied for this compound, related furans like 2,5-dimethylfuran undergo O(3P)-initiated oxidation to form products such as methylglyoxal and acetaldehyde via H-abstraction and ring-opening pathways . These mechanisms suggest potential reactivity parallels for the dihydro derivative under oxidative conditions.

Eigenschaften

IUPAC Name |

2,5-dimethyloxolan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZYIUKTJFPTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955370 | |

| Record name | 2,5-Dimethyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64026-45-5, 33794-61-5, 33909-95-4 | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64026-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cis)-Dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033794615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Dimethyl-2,5-dihydrofuran-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033909954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064026455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis)-dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-dimethyl-2,5-dihydrofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.